molecular formula C7H10N2 B1330433 N-methyl-1-(pyridin-4-yl)methanamine CAS No. 6971-44-4

N-methyl-1-(pyridin-4-yl)methanamine

Cat. No. B1330433
CAS RN: 6971-44-4
M. Wt: 122.17 g/mol
InChI Key: DNBWGFKLIBQQSL-UHFFFAOYSA-N
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Description

The compound "N-methyl-1-(pyridin-4-yl)methanamine" is a nitrogen-containing organic molecule that is part of a broader class of compounds featuring pyridine rings and methylamine groups. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or 1,3-dipolar cycloaddition reactions. For instance, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction in methanol using magnesium sulfate as a drying agent, yielding an 81% yield . This suggests that similar methods could potentially be applied to synthesize "N-methyl-1-(pyridin-4-yl)methanamine."

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methyl-1-(pyridin-4-yl)methanamine" has been studied using X-ray diffraction, FTIR, NMR, and DFT theoretical calculations. For example, the molecular structure and spectral properties of N-methyl-N-(4-pyridyl)-nitramine were investigated, revealing that the compound crystallizes in the orthorhombic Pbca space group and consists of two planar fragments twisted with respect to each other . These findings can provide a basis for understanding the potential molecular geometry and conformation of "N-methyl-1-(pyridin-4-yl)methanamine."

Chemical Reactions Analysis

The reactivity of similar compounds can vary significantly. For instance, N-methyl-N-(4-pyridyl)-nitramine can rearrange in 95% sulfuric acid, while its nitrimine counterpart cannot . This indicates that the presence of certain functional groups and the overall molecular structure can greatly influence the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyridine and methylamine groups can be deduced from spectroscopic characterization and theoretical calculations. The vibrational frequencies, bond lengths, bond angles, and torsion angles can be compared with experimental data to provide a comprehensive understanding of the compound's properties . Additionally, molecular electrostatic potential maps and frontier molecular orbitals can be used to predict reactivity and interaction with other molecules .

Scientific Research Applications

1. Application in Molecular Simulation

  • Summary of Application : N-methyl-1-(pyridin-4-yl)methanamine and its derivatives were used to study their arrangement in the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

2. Application in Immunosuppressive Activity

  • Summary of Application : N-methyl-1-(pyridin-4-yl)methanamine was synthesized and its immunosuppressive activity was evaluated .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agent .

3. Application in Antimycobacterial Activities

  • Summary of Application : N-methyl-1-(pyridin-4-yl)methanamine was studied for its antimycobacterial activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The studies show that these compounds might serve as prospective wide-spectrum antimycobacterial substances .

Safety And Hazards

N-methyl-1-(pyridin-4-yl)methanamine is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment when handling this compound .

properties

IUPAC Name

N-methyl-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-8-6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBWGFKLIBQQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220000
Record name N-Methylpyridine-4-methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyridin-4-yl)methanamine

CAS RN

6971-44-4
Record name N-Methyl-4-pyridinemethanamine
Source CAS Common Chemistry
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Record name N-Methylpyridine-4-methylamine
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Record name 6971-44-4
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Record name N-Methylpyridine-4-methylamine
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Record name N-methylpyridine-4-methylamine
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Record name N-METHYLPYRIDINE-4-METHYLAMINE
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Synthesis routes and methods I

Procedure details

To 4-picolyl chloride, hydrochloride (10 g, 0.06 mol) was added methylamine (50 mL of 40% aqueous solution, 0.58 mol), and the resulting purple solution was stirred at rt for 30 min, then poured into H2O. The mixture was extracted with CH2Cl2 (6×), and the combined organic extracts were evaporated. The residue was filtered under reduced pressure through a silica gel column, eluting with a solvent gradient of 0-10% MeOH/CHCl3 to provide the title compound as a light yellow oil (4.8 g, 66%): 1H NMR (CDCl3): d 8.50 (dd, 2H); 7.20 (dd, 2H); 3.70 (s, 2H); 2.40 (s, 3H); 1.70 (br, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

Using 4-chloromethyl-pyridine hydrochloride salt and 33% methylamine/EtOH the title compound was obtained as a colourless liquid (0.1 mm Hg, 60-62° C.) (79% yield), MS: m/e=122.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylamine EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Bai, Z Liang, Y Yoon, S Liu, T Gaines, Y Oum… - European journal of …, 2016 - Elsevier
CXCR4 inhibitors are promising agents for the treatment of cancer metastasis and inflammation. A series of novel tertiary amine derivatives targeting CXCR4 were designed, …
Number of citations: 24 www.sciencedirect.com
S Zhang, X Chen, C Wu, H Xu, X Xie… - Journal of Medicinal …, 2022 - ACS Publications
Targeting sphingosine kinase 1 (SphK1) has become a novel strategy for the treatment of inflammatory bowel disease and cancer via the SphK1/S1P signaling pathway. However, …
Number of citations: 6 pubs.acs.org
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com

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